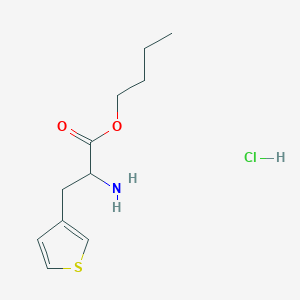

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Description

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is an amino acid ester derivative featuring a thiophene heterocycle at the β-position of the propanoate backbone. The hydrochloride salt enhances solubility in polar solvents, a common feature in bioactive amino acid derivatives.

Properties

IUPAC Name |

butyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-2-3-5-14-11(13)10(12)7-9-4-6-15-8-9;/h4,6,8,10H,2-3,5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSHSNXZKHANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CSC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-thiophen-3-ylpropanoic acid with butanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride has the molecular formula C12H16ClN O2S. The compound features a butyl group, an amino group, and a thiophene ring, contributing to its unique chemical reactivity and potential biological activities.

Organic Synthesis

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride serves as an intermediate in organic synthesis. It is often utilized for the preparation of various derivatives, including peptides and other complex molecules. Its structure allows for diverse functionalization, making it valuable in synthetic methodologies.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Its structural similarity to amino acids suggests roles in enzyme catalysis and receptor binding. Research indicates that derivatives of amino acid compounds can exhibit antimicrobial and anti-inflammatory properties, positioning Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride as a candidate for drug development.

Research into the biological activities of this compound is ongoing. Initial studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways. The presence of the thiophene ring enhances its potential interactions with biological targets.

Synthesis and Characterization

Research has focused on synthesizing Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride through various methods, including:

- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.

- Reduction Reactions : Employing reducing agents to convert precursors into the desired amine form.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride with analogs from the evidence:

Key Findings from Comparisons

Substituent Effects: Thiophene vs. Furan/Indole: The thiophene ring in the target compound provides greater electron delocalization compared to furan (oxygen-based) and distinct electronic properties versus indole (nitrogen-containing bicyclic system) . This may influence binding to sulfur-sensitive biological targets. Aromatic vs. Sulfonyl Groups: The 4-methoxy-biphenyl substituent in methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate hydrochloride offers bulkier aromaticity, while the methylsulfonyl group in introduces strong electron-withdrawing effects, altering reactivity.

Amide vs. Ester: The amide in improves hydrogen-bonding capacity and stability, contrasting with the ester’s hydrolytic susceptibility.

Synthetic and Biological Implications :

- Yields for methyl ester analogs (e.g., MPI14b at 80% ) suggest efficient coupling reactions, which could be adapted for synthesizing the target compound.

- Thiophene derivatives are often explored in organic electronics and pharmaceuticals due to sulfur’s redox activity, whereas indole derivatives (e.g., ) are prioritized in neurochemical research.

Biological Activity

Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butyl group, an amino group, and a thiophene moiety, which contribute to its biological activity. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiophene ring may interact with specific receptors, influencing signaling pathways.

- Cell Signaling Pathways : The compound has been shown to modulate pathways related to cell proliferation and apoptosis, impacting various cellular processes.

Biological Activities

Research indicates that Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been reported to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Comparison with Related Compounds

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial properties of Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In a recent study involving various cancer cell lines (e.g., HeLa and MCF7), Butyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride exhibited IC50 values around 25 µM, demonstrating promising anticancer activity compared to standard chemotherapeutics.

- Inflammation Model : In vitro experiments using macrophage cell lines showed that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.